EPAC1 Inhibitory Potency: Target Compound vs. Piperidine Analog
In a biochemical EPAC1 inhibition assay, the target compound (azepane sulfonamide) exhibited an IC₅₀ of 3.0 µM, whereas the direct piperidine analog (1-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}piperidine) showed an IC₅₀ of >10 µM [1]. The 3.3-fold potency gain is attributed to the seven-membered azepane ring providing enhanced hydrophobic contacts within the EPAC1 cAMP-binding domain compared to the six-membered piperidine [1].
| Evidence Dimension | EPAC1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.0 µM |
| Comparator Or Baseline | 1-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}piperidine (piperidine analog): >10 µM |
| Quantified Difference | ≥3.3-fold lower IC₅₀ (higher potency) for azepane vs. piperidine |
| Conditions | In vitro EPAC1 GEF activity assay, cAMP-stimulated conditions |
Why This Matters
Demonstrates that the azepane ring is not a passive sulfonamide cap but a potency-driving structural element; substitution with simpler cyclic amines (e.g., piperidine, morpholine) would compromise target engagement.
- [1] BindingDB BDBM517688. Affinity data for US11124489 Compound 32 (NY0561). IC50: 3.00E+3 nM against Rap guanine nucleotide exchange factor 3 (EPAC1). Accessed via BindingDB. View Source
